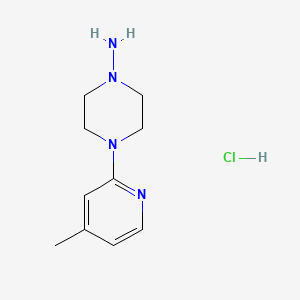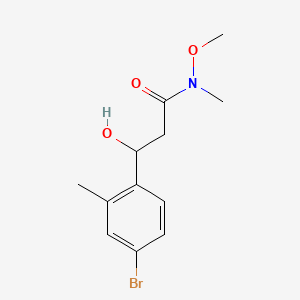
tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethynyl group, and a pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-ethynylpyrrolidine in the presence of a sulfonylating agent. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: tert-Butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated carbamates .
科学研究应用
Chemistry: In chemistry, tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may exhibit antifungal, antibacterial, or anticancer properties, making it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the formation of ergosterol in fungal cells, thereby exhibiting antifungal activity . The exact molecular pathways involved depend on the specific application and target organism .
相似化合物的比较
- tert-Butyl N-(2-pyridin-2-yl)sulfonylcarbamate
- tert-Butyl N-(2-thiazol-2-yl)sulfonylcarbamate
- tert-Butyl N-(2-imidazol-2-yl)sulfonylcarbamate
Comparison: Compared to these similar compounds, tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
属性
分子式 |
C11H18N2O4S |
|---|---|
分子量 |
274.34 g/mol |
IUPAC 名称 |
tert-butyl N-(2-ethynylpyrrolidin-1-yl)sulfonylcarbamate |
InChI |
InChI=1S/C11H18N2O4S/c1-5-9-7-6-8-13(9)18(15,16)12-10(14)17-11(2,3)4/h1,9H,6-8H2,2-4H3,(H,12,14) |
InChI 键 |
ITKYMGRYHKGOGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B14776897.png)
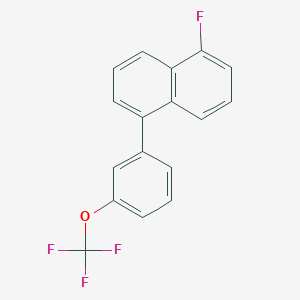
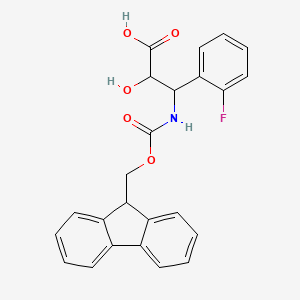
![2-amino-N-[(2,3-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776908.png)
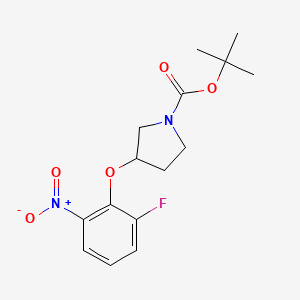
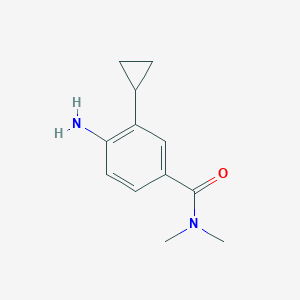
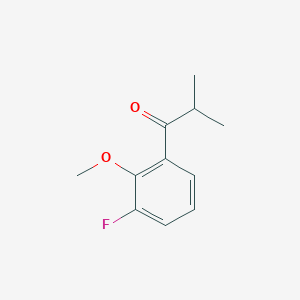
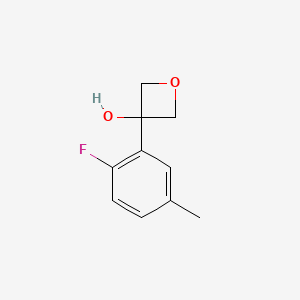
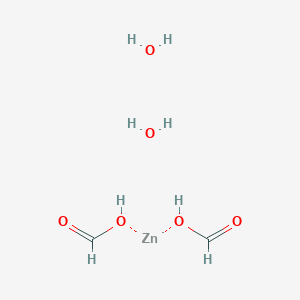
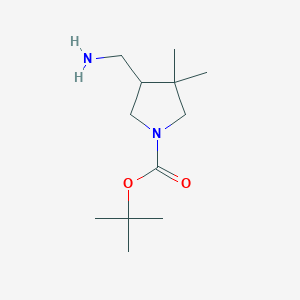

![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)
